molecular formula C6H2BrCl2F B1288648 2-Bromo-1,3-dichloro-5-fluorobenzene CAS No. 263333-82-0

2-Bromo-1,3-dichloro-5-fluorobenzene

Cat. No. B1288648
M. Wt: 243.88 g/mol
InChI Key: OSXAPJFZNJFFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bromo-fluorobenzene derivatives is often achieved through multi-step reactions involving halogenation, lithiation, and exchange reactions. For instance, 1-bromo-2-fluorobenzenes can be synthesized from bromo-lithio exchange reactions followed by reactions with isothiocyanates and isocyanates to yield various products . Additionally, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involves diazotization and bromination steps . These methods suggest that the synthesis of 2-Bromo-1,3-dichloro-5-fluorobenzene could similarly involve strategic halogenation and functional group manipulations.

Molecular Structure Analysis

The molecular structure and conformation of brominated benzenes can be determined using spectroscopic methods and crystallography. For example, 1-Bromo-2,3,5,6-tetramethylbenzene has been shown to have two stable crystalline phases, with the molecular conformation confirmed by X-ray diffraction . This indicates that the molecular structure of 2-Bromo-1,3-dichloro-5-fluorobenzene could also be elucidated using similar analytical techniques.

Chemical Reactions Analysis

Bromo-fluorobenzene compounds can undergo various chemical reactions, including carbonylative transformations with different nucleophiles to form heterocycles . The presence of bromine and fluorine atoms in these compounds can facilitate such transformations, suggesting that 2-Bromo-1,3-dichloro-5-fluorobenzene may also be a versatile intermediate for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives can be studied using spectroscopic methods such as FT-IR, FT-Raman, and UV spectroscopy. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene have been recorded, and the influence of bromine and fluorine on the benzene geometry and vibrational modes has been discussed . Additionally, the electronic properties, such as absorption wavelengths and frontier molecular orbital energies, can be analyzed using time-dependent DFT (TD-DFT) . These studies provide a foundation for understanding the properties of 2-Bromo-1,3-dichloro-5-fluorobenzene, which likely shares similar characteristics due to the presence of halogen atoms.

Scientific Research Applications

Photoactive Cross-linking Reagents

2-Bromo-1,3-dichloro-5-fluorobenzene and its derivatives have been explored for their potential in polymer chemistry. The triazidation of similar halogenated benzenes has been studied, revealing that these compounds can undergo selective reactions to form triazidobenzenes. Such products may find practical use as photoactive cross-linking reagents, offering new opportunities for the development of novel polymeric materials with enhanced properties (Chapyshev & Chernyak, 2013).

Synthesis of Fluorinated Benzoic Acids

The compound has been implicated in studies exploring the chemoselectivity of cobalt-catalysed carbonylation reactions. These reactions are significant for synthesizing various fluorobenzoic acid derivatives from halogenated benzenes, demonstrating a method to produce these valuable chemical intermediates efficiently. This research underscores the importance of 2-Bromo-1,3-dichloro-5-fluorobenzene in developing universal preparation methods for fluorinated organic compounds, highlighting its role in facilitating advancements in organic synthesis (Boyarskiy et al., 2010).

Mechanistic Insights in Organic Reactions

Further, the electrochemical reductive cleavage of carbon–heteroatom bonds in halogenated benzene derivatives, including those similar to 2-Bromo-1,3-dichloro-5-fluorobenzene, offers mechanistic insights into the reactions involving these compounds. Such studies are crucial for understanding the fundamental processes in organic chemistry, particularly the dynamics of electron transfer and the role of radical intermediates in reaction mechanisms (Prasad & Sangaranarayanan, 2004).

Photodissociation Studies

Investigations into the ultraviolet photodissociation of halogenated benzenes, akin to 2-Bromo-1,3-dichloro-5-fluorobenzene, provide valuable information on the energy distributions of photofragments. These studies contribute to a deeper understanding of the photophysics and photochemistry of halogenated aromatic compounds, which is essential for applications in materials science and the development of light-responsive materials (Gu et al., 2001).

Safety And Hazards

2-Bromo-1,3-dichloro-5-fluorobenzene may be harmful if swallowed and enters airways . It can cause skin irritation and may cause an allergic skin reaction . It may also cause respiratory irritation and can cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-bromo-1,3-dichloro-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-6-4(8)1-3(10)2-5(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXAPJFZNJFFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611326
Record name 2-Bromo-1,3-dichloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3-dichloro-5-fluorobenzene

CAS RN

263333-82-0
Record name 2-Bromo-1,3-dichloro-5-fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263333820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1,3-dichloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-dichloro-5-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Bromo-1,3-dichloro-5-fluorobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B738PS7GSP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Bromine (0.6 mol) is added to a mixture of 1,3-dichloro-5-fluorobenzene (0.6 mol) and ferrous powder within 2 hours. The brown reaction mixture is stirred 16 hours at room temperature and subsequently washed with dichloromethane and water. The organic layer is separated, washed with sodium hydrogen carbonate solution and dried with anhydrous sodium sulphate. The solvent is evaporated under reduced pressure. The raw product is recrystallized in ethanol to yield 61 g of the product as a white powder having a melting point of 83° C.
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
0.6 mol
Type
reactant
Reaction Step One
[Compound]
Name
ferrous
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.